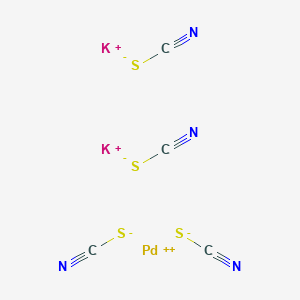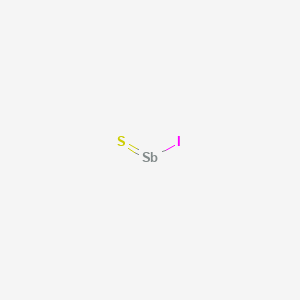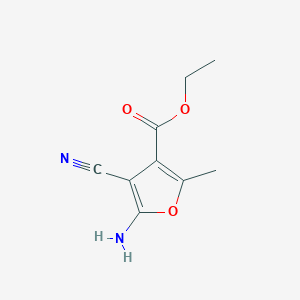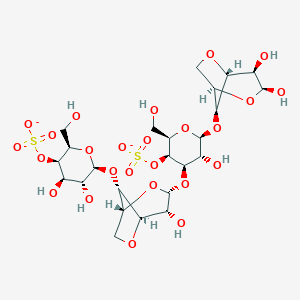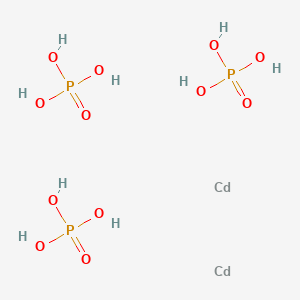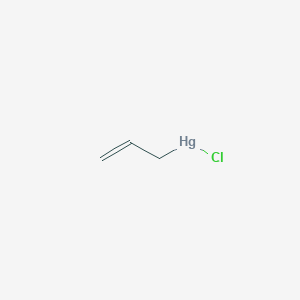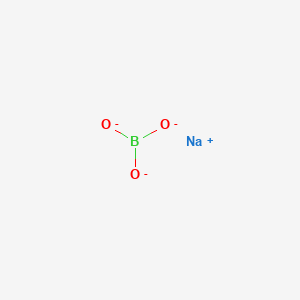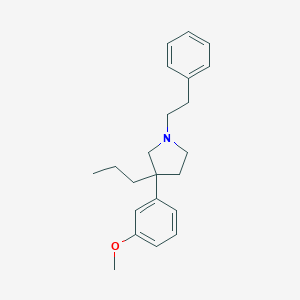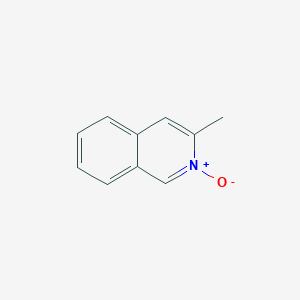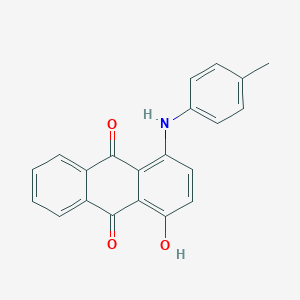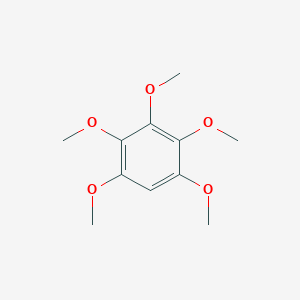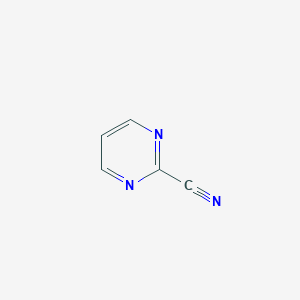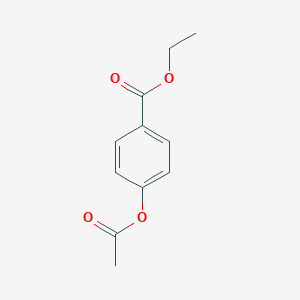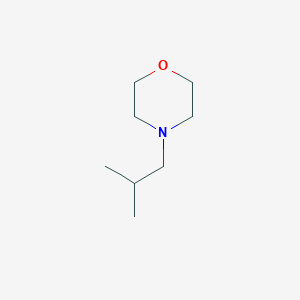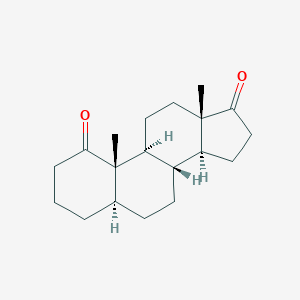
5alpha-Androstane-1,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstane-1,17-dione, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes in males, and in the ovaries and adrenal glands in females. It is a metabolite of testosterone and dihydrotestosterone and has been found to play a role in various physiological processes.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstane-1,17-dione is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of the enzyme 5alpha-reductase, which converts testosterone to dihydrotestosterone. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
5alpha-Androstane-1,17-dione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of collagen and improve wound healing. It has also been found to promote bone growth and increase bone density. Additionally, it has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5alpha-Androstane-1,17-dione in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its potential for non-specific binding, which can lead to false positive results. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5alpha-Androstane-1,17-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression, as it has been shown to modulate the activity of neurotransmitters involved in mood regulation. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
Métodos De Síntesis
The synthesis of 5alpha-Androstane-1,17-dione can be achieved through several methods, including the oxidation of androstanediol with potassium permanganate, the oxidation of 5alpha-Androstane-1,17-dione with chromium trioxide, and the oxidation of 5alpha-androstane-3beta, 17beta-diol with sodium periodate. The purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
5alpha-Androstane-1,17-dione has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve wound healing and promote bone growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
10455-05-7 |
|---|---|
Nombre del producto |
5alpha-Androstane-1,17-dione |
Fórmula molecular |
C19H28O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthrene-1,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h12-15H,3-11H2,1-2H3/t12-,13+,14+,15+,18+,19+/m1/s1 |
Clave InChI |
BJDOJOQKLFLCRF-OCANJJRCSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=O)CCC4)C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=O)CCC4)C |
Sinónimos |
5α-Androstane-1,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



